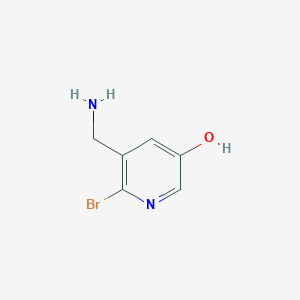![molecular formula C7H5BrN2O B13669489 3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)
3-Bromoimidazo[1,2-a]pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 3-position and a hydroxyl group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-a]pyridin-7-ol can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by further bromination .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromoimidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed.
Major Products:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.
Cyclization Products: More complex fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
3-Bromoimidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
3-Chloroimidazo[1,2-a]pyridin-7-ol: Similar structure but with a chlorine atom instead of bromine.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Uniqueness: 3-Bromoimidazo[1,2-a]pyridin-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
3-bromo-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H |
Clave InChI |
BKFNLVODDSKBDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC1=O)NC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)

![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)






![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)

